methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-(methylsulfanyl)-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl 3-(methylsulfinyl)-1H-pyrazole-5-carboxylate or methyl 3-(methylsulfonyl)-1H-pyrazole-5-carboxylate.
Reduction: Formation of 3-(methylsulfanyl)-1H-pyrazole-5-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methylsulfinyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(methylsulfonyl)-1H-pyrazole-5-carboxylate
- 3-(Methylsulfanyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its oxidized counterparts. This compound’s versatility in undergoing various chemical transformations makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
228259-47-0 |
---|---|
Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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